4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide substituent. Its structure includes:
- 4-[4-(Dimethylamino)phenyl]: A para-substituted dimethylamino group on the phenyl ring at position 4, contributing electron-donating properties.
- N-(2-ethoxyphenyl): A 2-ethoxyphenyl carboxamide group at position 5, influencing solubility and steric interactions.
- 6-methyl: A methyl group at position 6, enhancing lipophilicity.
- 2-oxo: A ketone at position 2, critical for hydrogen bonding and ring conformation.
Synthesis typically involves Biginelli-like cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea derivatives under acid catalysis . While direct evidence for this compound’s synthesis is absent in the provided materials, analogous methods are well-documented for structurally similar derivatives.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-5-29-18-9-7-6-8-17(18)24-21(27)19-14(2)23-22(28)25-20(19)15-10-12-16(13-11-15)26(3)4/h6-13,20H,5H2,1-4H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYFGBTERWVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(dimethylamino)phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with 2-ethoxyaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to tetrahydropyrimidines exhibit anticancer properties. Research has shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study on related compounds demonstrated significant cytotoxic effects against breast and colon cancer cells, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
There is growing evidence that certain tetrahydropyrimidine derivatives can protect neuronal cells from oxidative stress and inflammation. This protective effect is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammation through this compound could provide a therapeutic avenue for managing these conditions .
Antimicrobial Properties
Several studies have reported antimicrobial activities associated with tetrahydropyrimidines. The ability of this compound to inhibit bacterial growth makes it a candidate for further investigation as an antimicrobial agent. Specific tests have shown effectiveness against both gram-positive and gram-negative bacteria .
Pharmacological Insights
The pharmacological profile of 4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suggests several mechanisms of action.
Receptor Interaction
Research indicates that the compound may act as an antagonist at specific neurotransmitter receptors, which could contribute to its neuroprotective effects. For example, modulation of NMDA receptors has been linked to reduced excitotoxicity in neuronal cells . Understanding these interactions is crucial for developing targeted therapies for neurological disorders.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Research : A study evaluated the cytotoxic effects of a similar tetrahydropyrimidine derivative on human breast cancer cells. The results indicated that the compound induced apoptosis via mitochondrial pathways, emphasizing its potential as an anticancer agent .
- Neuroprotection : In a model of neuroinflammation, a related compound was shown to reduce levels of pro-inflammatory cytokines and protect against neuronal death. This suggests that compounds within this class could be developed for treating neurodegenerative diseases .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that tetrahydropyrimidine derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings:
Substituent Effects on Bioactivity: Electron-donating groups (e.g., dimethylamino , methoxy ) enhance solubility and receptor binding via hydrogen bonding. Electron-withdrawing groups (e.g., nitro , cyano ) improve metabolic stability but may reduce bioavailability. Thioxo vs. Oxo: Thioxo derivatives (e.g., ) exhibit stronger antibacterial activity due to enhanced sulfur-mediated interactions.
Synthetic Pathways :
- Most analogs are synthesized via Biginelli reactions using substituted benzaldehydes, β-ketoesters, and urea/thiourea .
- Acid catalysts (e.g., NH$_4$Cl in acetic acid) yield higher regioselectivity compared to base conditions .
Conformational Analysis: X-ray crystallography of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate reveals a flattened boat conformation stabilized by N–H⋯O/S hydrogen bonds . Substituents at position 4 (e.g., bulky dimethoxy groups ) influence ring puckering and intermolecular packing.
Biological Screening: Antimicrobial activity correlates with lipophilic substituents (e.g., methyl, ethoxy) enhancing membrane penetration .
Biological Activity
4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 369393-10-2) is a complex organic compound that has garnered interest in various fields of biological research. Its unique structure combines multiple functional groups, making it a candidate for pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H26N4O3
- Molar Mass : 394.47 g/mol
- Structure : The compound features a tetrahydropyrimidine core, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or modulator affecting various biochemical pathways. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : It could bind to receptors influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated its potential to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in managing conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
Preliminary evaluations have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .
Case Studies
-
Study on Anticancer Properties :
- A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis and found increased levels of cleaved PARP and caspase 3 activation .
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Anti-inflammatory Research :
- In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in nitric oxide production and reduced expression of COX-2 and iNOS genes.
- Antimicrobial Activity Assessment :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
